9,9-Bis(4-bromophenyl)fluorene
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Description
9,9-Bis(4-bromophenyl)fluorene (BHPF) is a compound with a cardo-ring structure. It is an important raw material used in various applications . The molecule consists of two bromophenyl groups attached to a fluorene backbone.
Synthesis Analysis
Several methods have been explored for the synthesis of 9,9-Bis(4-bromophenyl)fluorene. One notable approach involves the use of bifunctional ionic liquids (BFILs) as catalysts. These BFILs contain sulfonic acid (–SO3H) and sulfhydryl groups (–SH). Through structural design, BFILs have been synthesized and characterized by NMR and MS. The catalytic properties of BFILs in the condensation reaction of 9-fluorenone and phenol have been studied. Notably, BFIL catalyst 6c achieves nearly 100% conversion of 9-fluorenone with a high selectivity for 9,9-bis(4-hydroxyphenyl)fluorene (95.2%) .
Molecular Structure Analysis
The molecular formula of 9,9-Bis(4-bromophenyl)fluorene is C25H16Br2, with a molecular weight of 476.21 g/mol. The compound exhibits a cardo-ring structure, which contributes to its unique properties .
Chemical Reactions Analysis
Bisphenol compounds are typically produced from the condensation reaction of aldehydes (or ketones) and phenol. In the case of 9,9-Bis(4-bromophenyl)fluorene, the specific synthetic pathway may involve the reaction of bromophenyl groups with fluorenone. Further investigation into the detailed reaction mechanism would be valuable .
Mechanism of Action
Target of Action
The primary target of 9,9-Bis(4-bromophenyl)fluorene is the condensation reaction of 9-fluorenone and phenol . This compound is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .
Mode of Action
The mode of action of 9,9-Bis(4-bromophenyl)fluorene involves a condensation reaction of 9-fluorenone and phenol under acidic catalysis .
Biochemical Pathways
The biochemical pathway of 9,9-Bis(4-bromophenyl)fluorene involves the condensation reaction of 9-fluorenone and phenol . This reaction is catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .
Result of Action
The result of the action of 9,9-Bis(4-bromophenyl)fluorene is the production of 9,9-bis(4-hydroxyphenyl)fluorene . This compound is an important raw material for the production of various materials with high thermal stability and good optical properties .
Action Environment
The action environment of 9,9-Bis(4-bromophenyl)fluorene involves the use of bifunctional ionic liquids (BFILs) as catalysts . These BFILs, which contain sulfonic acid (–SO3H) and sulfhydryl groups (–SH), are considered a new type of green solvent and catalyst . They have been widely used in separation, electrochemistry, and organic synthesis . The environmental factors that influence the compound’s action, efficacy, and stability would be an interesting area for future research.
properties
IUPAC Name |
9,9-bis(4-bromophenyl)fluorene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLUEKUYMRVDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443607 |
Source
|
Record name | 9,9-bis(4-bromophenyl)fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-bromophenyl)fluorene | |
CAS RN |
128406-10-0 |
Source
|
Record name | 9,9-bis(4-bromophenyl)fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the incorporation of 9,9-Bis(4-bromophenyl)fluorene into a poly(fluorene) copolymer affect its optical properties compared to homopolymers of di-n-hexylfluorene?
A1: The study investigated a copolymer of 9,9-Bis(4-bromophenyl)fluorene and 2,7-dibromo-9,9-di-n-hexylfluorene, end-capped with 2-bromofluorene []. While the research doesn't directly compare this copolymer to di-n-hexylfluorene homopolymers, it highlights that incorporating 9,9-Bis(4-bromophenyl)fluorene introduces structural distortion within the polymer chain. This distortion likely influences the polymer's ability to form aggregates, which significantly impacts its absorption properties. The study primarily focuses on understanding aggregate and excimer formation mechanisms in poly(fluorene)s rather than directly comparing specific polymer structures.
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